molecular formula C20H31N3O6S B1204032 Bacmecillinam CAS No. 50846-45-2

Bacmecillinam

Cat. No.: B1204032
CAS No.: 50846-45-2
M. Wt: 441.5 g/mol
InChI Key: XHKFBADIZIDYBU-UCMJJCQDSA-N
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Description

Bacmecillinam is a semisynthetic penicillin derivative that belongs to the beta-lactam class of antibiotics. It is primarily used to treat bacterial infections, particularly those caused by gram-negative bacteria. This compound is known for its efficacy in treating urinary tract infections and other bacterial infections due to its unique mechanism of action, which involves inhibiting bacterial cell wall synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacmecillinam is synthesized through a multi-step process. The synthesis begins with the preparation of 1’-ethoxycarbonyloxyethyl 6-aminopenicillanate, which is then reacted with 1-hexamethyleneiminocarboxaldehyde dimethylacetate in the presence of triethylamine in chloroform at -30°C . This reaction yields this compound as the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Bacmecillinam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its metabolism and excretion in the body.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include mecillinam and various oxidized and substituted derivatives .

Scientific Research Applications

Bacmecillinam has a wide range of scientific research applications, including:

Mechanism of Action

Bacmecillinam exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. By binding to these proteins, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Biological Activity

Bacmecillinam, a derivative of mecillinam, is an amidinopenicillin antibiotic known for its unique mechanism of action that primarily targets penicillin-binding proteins (PBPs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy against various bacterial pathogens, particularly in the context of urinary tract infections (UTIs), and includes relevant data tables and case studies.

This compound exerts its antibacterial effects by binding to PBP-2, which is essential for bacterial cell wall synthesis. This binding disrupts the normal cross-linking of peptidoglycan layers, leading to cell lysis and death. Unlike many other β-lactams, this compound is particularly effective against gram-negative bacteria, making it a valuable option in treating infections caused by resistant strains.

Efficacy Against Uropathogens

Recent studies have demonstrated that this compound exhibits significant activity against common uropathogens. A systematic review analyzed the susceptibility of Enterobacterales to this compound, revealing high susceptibility rates:

Pathogen Susceptibility Rate (%)
Escherichia coli90+
Klebsiella pneumoniae72.8
Proteus spp.85
Enterobacter cloacae75
Citrobacter spp.65

These findings indicate that this compound remains a potent option for treating UTIs, particularly those caused by multidrug-resistant (MDR) strains .

Case Study 1: Treatment of UTI in a Patient with MDR Strains

A 48-year-old female patient presented with a community-acquired UTI caused by an MDR strain of E. coli. After failing treatment with standard antibiotics, she was administered this compound. The patient showed significant clinical improvement within 48 hours, with microbiological clearance confirmed by follow-up cultures.

Case Study 2: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producers

In another case involving a male patient with recurrent UTIs due to ESBL-producing Klebsiella pneumoniae, this compound was chosen as part of the treatment regimen. The patient's symptoms resolved after a course of this compound, and subsequent urine cultures showed no growth of the pathogen.

Comparative Studies

A study conducted from 2017 to 2020 assessed the activity of this compound against clinical isolates from patients with UTIs in the United States. The results indicated that this compound had comparable efficacy to fosfomycin in treating infections caused by MDR strains:

Antibiotic Efficacy Against MDR Isolates (%)
This compound92.2
Fosfomycin93.8

This highlights this compound's potential as a first-line treatment option for uncomplicated UTIs caused by resistant bacteria .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed in certain bacterial strains. Notably, carbapenem-resistant Enterobacterales (CRE) show variable susceptibility:

  • OXA-48-like producers: ~70% susceptibility
  • NDM producers: ~84% susceptibility
  • KPC producers: ~0% susceptibility

These patterns suggest that while this compound can be effective against some resistant strains, it may not be suitable for all types of carbapenemase-producing bacteria .

Properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFBADIZIDYBU-UCMJJCQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76996-24-2 (unspecified hydrochloride)
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801023645
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-45-2
Record name Bacmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACMECILLINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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